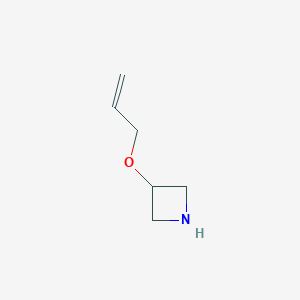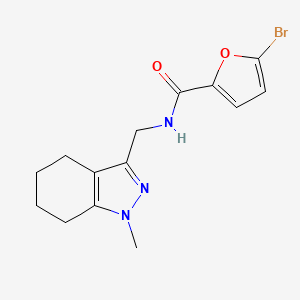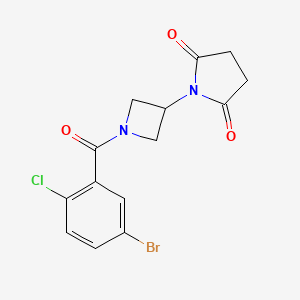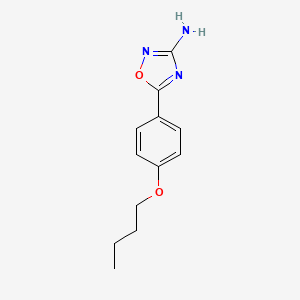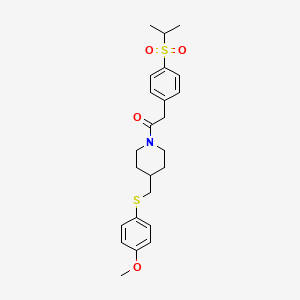
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
Corrosion Inhibition
Research has highlighted the effectiveness of certain synthetic acrylamide derivatives as corrosion inhibitors, particularly for copper in nitric acid solutions. Studies utilizing chemical and electrochemical methods, such as mass loss, electrochemical impedance spectroscopy, and potentiodynamic polarization, have shown these compounds to significantly reduce corrosion rates. The efficiency of these inhibitors reached up to 86.1% under certain conditions, indicating their potential utility in protecting metal surfaces from corrosive environments. The adsorption of these compounds on copper surfaces follows the Langmuir isotherm, suggesting a chemical adsorption mechanism. Theoretical analyses, including density functional theory and Monte Carlo simulations, have supported these experimental findings, providing a comprehensive understanding of the inhibitor's interaction with metal surfaces (Ahmed Abu-Rayyan et al., 2022).
Fluorescent Dye Synthesis
Another area of research involves the synthesis of fluorescent dyes using related compounds as building blocks. These synthesized dyes, incorporating thioamide structures, exhibit fluorescence across a wide spectrum, from 412–672 nm, with varying quantum yields. Notably, some dyes exhibit dual fluorescence due to excited state proton transfer, leading to white light emission under specific conditions. The high emission efficiency and solvatochromism of these dyes suggest their potential applications in various fields, including bioimaging and the development of optoelectronic devices. The emission properties of these dyes are attributed to intramolecular charge transfer states, highlighting the role of structural modifications in tuning the optical properties of fluorescent compounds (Marzena Witalewska et al., 2019).
Biological Activity
Research into bis(thiophenyl)alkanediamides, which share structural similarities with the compound of interest, has revealed anti-inflammatory and analgesic properties. These findings suggest the potential of such compounds in developing new therapeutic agents. The synthesis involves acylating specific thiophene derivatives with dicarboxylic acid dichloroanhydrides, leading to compounds that exhibited significant biological activity in preliminary tests. This area of research opens up new avenues for the exploration of thiophene-containing compounds in medicine (A. P. Avakyan et al., 2005).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-20-14-3-2-12(7-13(14)16)18-15(19)11(8-17)6-10-4-5-21-9-10/h2-7,9H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQMBUVPFXVFAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CSC=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

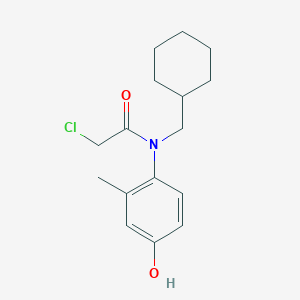
![7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B2530137.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2530140.png)
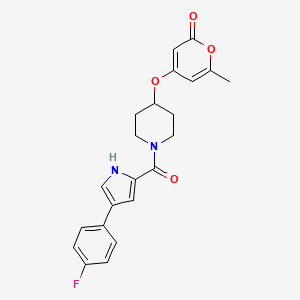

![(Z)-methyl 2-(2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530144.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2530147.png)
